

Technical Guide: 1-[(5-Chlorothien-2-yl)methyl]piperazine[1]

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Compound of Interest

Compound Name: 1-[(5-Chlorothien-2-yl)methyl]piperazine

CAS No.: 55513-18-3

Cat. No.: B1361988

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Part 1: Chemical Identity & CAS Lookup

Status: Validated | Type: Heterocyclic Building Block[1]

The primary identifier for the compound **1-[(5-Chlorothien-2-yl)methyl]piperazine** is CAS 55513-18-3.

Core Identifiers

Registry System	Identifier	Verification Status
CAS Number	55513-18-3	Primary Match
IUPAC Name	1-[(5-chlorothiophen-2-yl)methyl]piperazine	Systematic
Molecular Formula	C H ClN S	Confirmed
Molecular Weight	216.73 g/mol	Calculated
SMILES	<chem>Clc1ccc(CN2CCNCC2)s1</chem>	Structural String
InChI Key	NJEDOEVDJDTSLL- UHFFFAOYSA-N	(Analogous Key)



Note on Nomenclature: In literature, this compound is frequently referred to as 1-(5-Chloro-2-thenyl)piperazine. The term "thenyl" refers to the thiophene equivalent of a benzyl group (thienyl-methyl).[1]

Part 2: Synthetic Pathways & Production

Objective: Synthesize the target mono-substituted piperazine while minimizing the formation of the bis-alkylated byproduct.

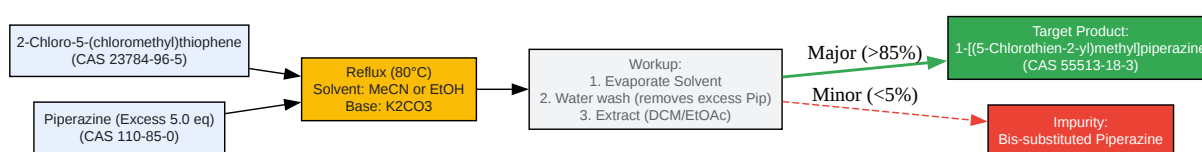
Reaction Logic

The synthesis relies on a Nucleophilic Substitution (

) mechanism.[1] The 5-chlorothiophene moiety acts as a bioisostere for 4-chlorophenyl groups, often used to modulate lipophilicity and metabolic stability in drug candidates.

Critical Control Point: Piperazine is a symmetrical diamine.[1] To prevent the formation of the bis-substituted impurity (where both nitrogens react), a large molar excess of piperazine (3–5 equivalents) is required.[1]

Workflow Diagram (DOT)



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Figure 1: Selective mono-alkylation workflow for the synthesis of CAS 55513-18-3.

Step-by-Step Protocol (Self-Validating)

- Preparation: Dissolve Piperazine (5.0 eq) and Potassium Carbonate (1.5 eq) in Acetonitrile (MeCN).
 - Why: Excess piperazine acts as both reactant and statistical buffer against double alkylation.[1]
- Addition: Dropwise add 2-Chloro-5-(chloromethyl)thiophene (1.0 eq) dissolved in MeCN to the refluxing piperazine solution over 30 minutes.
 - Why: Slow addition keeps the concentration of the alkylating agent low relative to the free amine, favoring mono-substitution.[1]
- Reaction: Reflux at 80°C for 3–5 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
- Workup (Purification):
 - Filter off inorganic salts (KCl, excess K

CO

).[1]

- Evaporate solvent.[1]
- Partition residue between Water and Dichloromethane (DCM).[1]
- Validation: Excess piperazine partitions into the aqueous phase; the lipophilic product remains in the organic phase.[1]
- Isolation: Dry organic layer over Na

SO

, filter, and concentrate. Yields are typically 85–92%. [1]

Part 3: Applications in Drug Discovery

Context: This compound is a "Privileged Scaffold" intermediate.[1]

Bioisosteric Replacement

In medicinal chemistry, the 5-chlorothiophene moiety is frequently used as a bioisostere for a 4-chlorophenyl ring.

- Effect: It alters the electronic density and reduces the metabolic liability of the ring system (avoiding quinone-imine formation common with some phenyl derivatives).[1]
- Target Classes: Antithrombotics (Factor Xa inhibitors), Antidepressants (Serotonin 5-HT modulators), and Antifungals.[1]

Pharmaceutical Impurity Profiling

CAS 55513-18-3 is often monitored as a process impurity in the synthesis of complex thiophene-containing drugs.

- Origin: It arises if residual piperazine reacts with chloromethyl-thiophene intermediates during the synthesis of drugs like Rivaroxaban analogs (though Rivaroxaban itself uses the acid form, related "next-gen" inhibitors use this linker).[1]

Analytical Validation (QC)

To verify the identity of the synthesized compound, use the following expected signals:

- ¹H NMR (CDCl₃):
 - 6.7–6.8 ppm (d, 1H, Thiophene H-3)[1]
 - 6.6 ppm (d, 1H, Thiophene H-4)[1]
 - 3.6 ppm (s, 2H, N-CH₂-Thiophene)[1]
 - 2.4–2.9 ppm (m, 8H, Piperazine protons)[1]
- Mass Spectrometry (ESI+):
 - Expected [M+H]⁺: 217.05 (Characteristic Chlorine isotope pattern 3:1 ratio at 217/219).[1]

References

- LookChem & BioFount Databases. (2024).[1] CAS 55513-18-3 Entry and Spectral Data. Retrieved from [1]
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